molecular formula C12H7BrO2 B025718 1-Bromodibenzo-p-dioxin CAS No. 103456-34-4

1-Bromodibenzo-p-dioxin

Cat. No.: B025718
CAS No.: 103456-34-4
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
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Description

1-Bromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin, a compound that consists of two benzene rings connected by two oxygen atoms.

Preparation Methods

Chemical Reactions Analysis

1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in xenobiotic metabolism and other biological responses .

Properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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